N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide

Catalog No.
S13550916
CAS No.
M.F
C17H17ClINO
M. Wt
413.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-...

Product Name

N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide

IUPAC Name

N-tert-butyl-3-(4-chlorophenyl)-5-iodobenzamide

Molecular Formula

C17H17ClINO

Molecular Weight

413.7 g/mol

InChI

InChI=1S/C17H17ClINO/c1-17(2,3)20-16(21)13-8-12(9-15(19)10-13)11-4-6-14(18)7-5-11/h4-10H,1-3H3,(H,20,21)

InChI Key

QLWCIDDCIFUXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)I

N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide is a complex organic compound that belongs to the biphenyl family. This compound features a tert-butyl group, a chloro group, and an iodo group attached to a biphenyl structure, along with a carboxamide functional group. The unique arrangement of these substituents imparts distinct chemical and physical properties, making it of interest in various scientific research fields, particularly in organic synthesis and medicinal chemistry .

The chemical reactivity of N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide is influenced by its functional groups. Key reactions include:

  • Halogenation: The chloro and iodo groups can undergo substitution reactions, allowing for further functionalization of the compound.
  • Amidation: The carboxamide group can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing other compounds.
  • Coupling Reactions: The biphenyl structure can engage in various coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of more complex organic molecules .

Research indicates that N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide exhibits potential biological activities. Preliminary studies suggest:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Activity: Investigations into its anticancer properties are ongoing, with some evidence suggesting it may inhibit tumor growth through specific molecular interactions .

The synthesis of N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide typically involves several steps:

  • Halogenation: Introduction of chloro and iodo groups onto the biphenyl core using halogenating agents such as N-chlorosuccinimide and iodine with oxidizing agents.
  • Amidation: The formation of the carboxamide group occurs through the reaction of the halogenated biphenyl with tert-butylamine and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity .

N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide has diverse applications across various fields:

  • Organic Synthesis: Used as a building block for creating more complex molecules.
  • Biological Research: Investigated for potential therapeutic effects in drug discovery.
  • Material Science: Explored for applications in developing advanced materials such as liquid crystals and organic semiconductors .

The mechanism of action of N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Ongoing studies aim to elucidate the precise molecular interactions and pathways involved in its biological effects .

Several compounds share structural similarities with N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide:

Compound NameStructural FeaturesUnique Aspects
4,4’-Di-tert-butylbiphenylTwo tert-butyl groupsLacks chloro and iodo substituents; used in similar applications.
BiphenylParent compoundServes as a fundamental building block in organic synthesis.
4-ChloroanilineContains a chloro group but lacks biphenyl structureCommonly used in dye synthesis; different biological activity profile.

N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide is unique due to its combination of substituents which impart distinct chemical reactivity and biological activity. The presence of both chloro and iodo groups allows for versatile chemical modifications while the carboxamide group enhances its potential interactions with biological targets .

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

413.00434 g/mol

Monoisotopic Mass

413.00434 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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